Thiomarinol

概要

説明

Thiomarinol is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is notable for its potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is unique in that it combines two distinct antibiotic classes into one molecule, making it highly effective against a broad spectrum of bacterial pathogens .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of thiomarinol involves a mixed polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) pathway. The assembly of the 8-hydroxyoctanoic acid side-chain occurs via chain extension of a C4 precursor (4-hydroxybutyrate), while the pyrrothine unit is constructed from cysteine. The final incorporation into this compound is catalyzed by the enzyme TmlU .

Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. High-throughput DNA sequencing and targeted gene knockouts have been employed to optimize the production of this compound and its analogs .

化学反応の分析

Types of Reactions: Thiomarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis pathway involves the formation of a highly functionalized polyketide-derived acid, esterified by a hydroxy fatty acid, which forms an amide with the bicyclic amino acid-derived pyrrothine .

Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include 4-hydroxybutyrate and cysteine. The reactions are typically carried out under controlled fermentation conditions to ensure the proper assembly of the antibiotic molecule .

Major Products: The major product of these reactions is this compound A, along with minor analogs B to G. These compounds exhibit potent antibiotic activity against a wide range of bacterial pathogens .

科学的研究の応用

Thiomarinol has several scientific research applications, including:

作用機序

Thiomarinol is closely related to mupirocin, another antibiotic produced by Pseudomonas fluorescens. Both compounds share a similar polyketide-derived acid backbone, but this compound has an additional pyrrothine unit, which enhances its antibacterial activity . Other similar compounds include holomycin, thiolutin, and aureothricin, which also contain the pyrrothine core and exhibit antibiotic activity .

Uniqueness: this compound’s uniqueness lies in its hybrid structure, combining two distinct antibiotic classes into one molecule. This dual action mechanism makes it highly effective against a broad spectrum of bacterial pathogens, including resistant strains .

類似化合物との比較

- Mupirocin

- Holomycin

- Thiolutin

- Aureothricin

Thiomarinol’s hybrid nature and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Thiomarinol is a hybrid antibiotic derived from marine bacteria, specifically Alteromonas rava. It combines structural elements from two distinct antibiotic classes: dithiolopyrrolones (DTPs) and mupirocin. This unique composition enables this compound to exhibit potent antimicrobial properties, particularly against antibiotic-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound's structure consists of a DTP core linked to a marinolic acid moiety, which is similar to mupirocin. The dual mechanism of action includes:

- Inhibition of Isoleucyl-tRNA Synthetase (IleRS) : this compound A binds to IleRS with a femtomolar affinity, significantly surpassing the binding efficacy of mupirocin. This inhibition is crucial for bacterial protein synthesis and contributes to its antimicrobial activity against MRSA and other pathogens .

- Metal Chelation : The DTP component disrupts metal homeostasis in bacteria by chelating essential metal ions, which is another pathway through which this compound exerts its antibacterial effects .

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it remains effective against high-level mupirocin-resistant MRSA strains. Below is a summary table of its Minimum Inhibitory Concentrations (MICs) against various pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.002 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.25 |

| Enterobacter spp. | 0.5 |

| Streptococcus pneumoniae | 0.125 |

Case Studies and Research Findings

- Inhibition Studies : In a study published in the Journal of the American Chemical Society, researchers demonstrated that this compound A is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA, with a reported MIC of 0.002 μM . The study also highlighted that this compound A’s efficacy persists even against strains resistant to mupirocin.

- Resistance Development : Another significant finding indicates that MRSA develops resistance to this compound A at a substantially lower rate compared to mupirocin. This suggests that the hybrid nature of this compound may provide a strategic advantage in combating antibiotic resistance .

- Biosynthetic Pathways : Research into the biosynthesis of this compound has revealed insights into its production in Alteromonas rava. Understanding these pathways not only aids in the synthesis of this compound but also opens avenues for developing derivatives with enhanced biological activity .

- Cytotoxicity Assessment : Cytotoxicity studies have shown that while this compound exhibits potent antibacterial activity, it has a high therapeutic index, with cytotoxic concentrations being three orders of magnitude higher than its MIC against MRSA .

特性

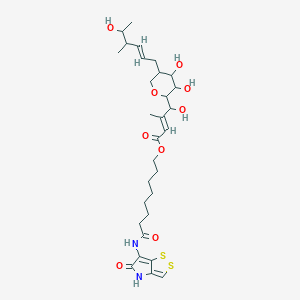

IUPAC Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEMCPGFAXNCQW-BFHPBESDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146697-04-3 | |

| Record name | Thiomarinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146697043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。